CID 129894346 CID 129894346
Brand Name: Vulcanchem
CAS No.: 41444-66-0
VCID: VC2898686
InChI: InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/p+1/t15-,17?,21+;/m1./s1
SMILES: C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N.[Na]
Molecular Formula: C22H21N4NaO8S2+
Molecular Weight: 556.5 g/mol

CID 129894346

CAS No.: 41444-66-0

Cat. No.: VC2898686

Molecular Formula: C22H21N4NaO8S2+

Molecular Weight: 556.5 g/mol

* For research use only. Not for human or veterinary use.

CID 129894346 - 41444-66-0

Specification

CAS No. 41444-66-0
Molecular Formula C22H21N4NaO8S2+
Molecular Weight 556.5 g/mol
Standard InChI InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/p+1/t15-,17?,21+;/m1./s1
Standard InChI Key GTZPOHRNWUTXNB-ZIAKGMKBSA-O
Isomeric SMILES C1C(=C(N2[C@@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N.[Na]
SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N.[Na]
Canonical SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N.[Na]

Introduction

Chemical Identity and Properties

Cefsulodin sodium (CID 129894346) is characterized by its distinct molecular structure and physical properties. The compound has been extensively studied and cataloged in various chemical databases.

Structural Information

Cefsulodin sodium salt belongs to the cephalosporin class of antibiotics, featuring the characteristic β-lactam ring structure that is essential for its antimicrobial activity. Its chemical identity is defined by the following properties:

  • Chemical Formula: C₂₂H₂₁N₄NaO₈S₂⁺

  • Molecular Weight: 556.5 g/mol

  • CAS Registry Number: 41444-66-0

  • European Community (EC) Number: 257-692-4

  • Melting Point: 175°C

The compound is often encountered as a hydrated form in laboratory and research contexts, with some sources referring to it as "Cefsulodin sodium salt hydrate" . This hydrated form maintains the essential pharmacological properties while exhibiting altered physical characteristics related to solubility and stability.

Alternative Identifiers and Synonyms

The compound is recognized under various synonyms in scientific literature and commercial contexts:

  • Cefsulodin Monosodium Salt

  • Pseudomonil

  • Pyocefal

  • Monaspor

  • Pseudocef

  • Takesulin

  • Tilmapor

These alternative designations reflect the compound's international adoption and various commercial formulations across different markets and applications.

Mechanism of Action

Understanding the antimicrobial mechanism of cefsulodin sodium provides insights into its selective efficacy and potential applications in various contexts.

Antimicrobial Activity

Like other β-lactam antibiotics, cefsulodin sodium exerts its antibacterial effects through interference with bacterial cell wall synthesis. Specifically, it targets and inhibits penicillin binding proteins (PBPs), which are essential enzymes involved in the final phase of peptidoglycan synthesis in bacterial cell walls .

The mechanism can be described as follows:

  • The compound competitively binds to PBPs on the bacterial cell membrane

  • This binding prevents the formation of peptidoglycan cross-links

  • Without proper cross-linking, the bacterial cell wall loses structural integrity

  • The compromised cell wall ultimately leads to bacterial cell lysis and death

This specific interaction with PBPs explains cefsulodin's selective toxicity toward bacterial cells while having minimal effects on human cells, which lack peptidoglycan structures.

Resistance Mechanisms

Bacterial resistance to cefsulodin primarily develops through the production of β-lactamases, enzymes that can hydrolyze the β-lactam ring structure of the antibiotic, rendering it ineffective. These resistance mechanisms are often plasmid-encoded, allowing for horizontal transfer between bacterial populations . Understanding these resistance pathways is crucial for developing strategies to maintain the clinical efficacy of cefsulodin and related compounds.

Antimicrobial Spectrum and Potency

Cefsulodin sodium exhibits a distinctive antimicrobial spectrum that differentiates it from other cephalosporins and contributes to its specialized applications.

Target Organisms

Cefsulodin demonstrates a notably narrow spectrum of activity, with particular efficacy against:

  • Pseudomonas aeruginosa: Cefsulodin shows significant activity against this challenging pathogen, with MIC (Minimum Inhibitory Concentration) values ranging from 1 to 256 μg/mL

  • Select Gram-positive organisms: Some efficacy has been documented against Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, and Streptococcus pyogenes

This selective spectrum makes cefsulodin particularly valuable for targeted applications where specific pathogen inhibition is required.

Minimum Inhibitory Concentration Data

The antimicrobial potency of cefsulodin varies significantly across bacterial species, as demonstrated by the comprehensive MIC data compiled from clinical isolates:

Bacterial SpeciesMIC Range (μg/mL)
Pseudomonas aeruginosa1 - 256
Enterobacteriaceae64 - >512
Escherichia coli2 - 32
Helicobacter pylori5.12 - 41
Pseudomonas acidovorans512
Pseudomonas cepacia32 - >128
Pseudomonas diminuta16 - 128
Pseudomonas flourescens256 - ≤512
Pseudomonas maltophilia8 - 32
Pseudomonas paucimobilis16 - 128
Pseudomonas pseudoalcaligenes16 - 128
Pseudomonas putida128 - 256
Pseudomonas putrefaciens16 - 128
Pseudomonas stutzeri16 - 128

This data highlights cefsulodin's targeted efficacy against Pseudomonas species, particularly P. aeruginosa, while demonstrating limited activity against Enterobacteriaceae. This selective spectrum has important implications for clinical applications and laboratory use.

Clinical and Laboratory Applications

Cefsulodin sodium has found applications in both clinical settings and laboratory contexts, leveraging its unique antimicrobial properties for specific purposes.

Clinical Applications

In clinical settings, cefsulodin has been primarily utilized for:

  • Treatment of surgical infections caused by Pseudomonas aeruginosa

  • Management of severe infections where targeted anti-pseudomonal activity is required

  • Clinical in vitro microbiological antimicrobial susceptibility tests (panels, discs, and MIC strips) primarily against Pseudomonas aeruginosa

The compound's narrow spectrum activity makes it particularly suitable for targeted therapy when specific pathogens have been identified, potentially reducing disruption to the normal microbiota compared to broader-spectrum agents.

Laboratory and Research Applications

Beyond its clinical applications, cefsulodin serves important functions in laboratory and research contexts:

  • Component of MI Agar used in water testing as a contamination control that inhibits the growth of bacteria other than Escherichia coli

  • Crucial ingredient in Cefsulodin-Irgasan-Novobiocin (CIN) Agar, a selective medium for the isolation of Yersinia enterocolitica

  • Research tool for studying the effect of expression, binding, and inhibition of PBP1 on bacterial cell wall mucopeptide synthesis

  • Recently explored in CRISPR/Cas9 genome editing systems, leveraging its selective properties for novel biotechnological applications

These diverse applications highlight the compound's utility beyond direct antimicrobial therapy, demonstrating its value as a research and diagnostic tool.

Recent Research Developments

Recent investigations have explored novel applications and properties of cefsulodin sodium, expanding our understanding of this compound's potential beyond its traditional uses.

Coronavirus Research

Recent in silico screening studies have identified potential applications of cefsulodin in coronavirus research:

  • Molecular dynamics simulations have revealed that cefsulodin can bind to the SARS-CoV-2 S glycoprotein receptor binding domain (RBD)

  • This binding capability suggests potential applications in COVID-19 research and possibly therapeutic development

  • The compound's known safety profile makes it an interesting candidate for repurposing investigations

These findings represent an unexpected direction for research involving this established antibiotic, highlighting how existing compounds may find new applications in emerging health challenges.

Formulation Improvements

Ongoing research has focused on optimizing cefsulodin formulations for enhanced stability and efficacy:

  • Industrial HPLC processes have been developed to remove 7-aminocephalosporanic acid (7-ACA), a key impurity in cefsulodin synthesis that can cause instability

  • These purification advances have resulted in products with improved purity, potency, and stability profiles

  • Such enhancements are crucial for maintaining the compound's efficacy in both clinical and research applications

These technological improvements demonstrate the continued relevance of this compound in contemporary pharmaceutical research and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator